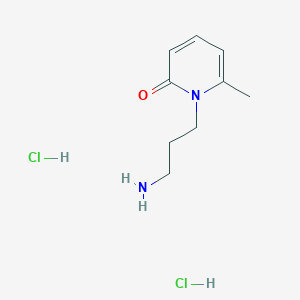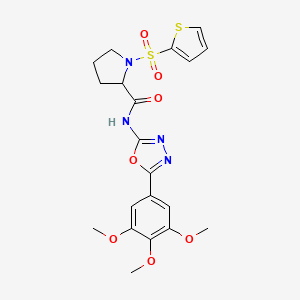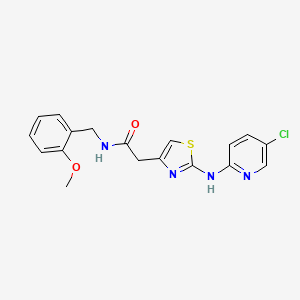
1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Molecular Structure Analysis
The molecular formula for 1-(3-Aminopropyl)imidazole is C6H11N3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopropyl)imidazole include a molecular weight of 125.17, a refractive index of n20/D 1.519 (lit.), and a density of 1.049 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
1. Complexation with Metal Ions
- Research by Santos et al. (2007) explored the binding properties of 3-hydroxy-2-methyl-4-pyridinones, including a derivative of 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, with molybdenum(VI). This study revealed that these compounds effectively complex with MoVI at low pH values, forming bischelated MoO22+ species and indicating potential applications in metal ion complexation and removal (Santos et al., 2007).
2. Chelating Properties and Biological Evaluation
- Another study by Santos et al. (2000) focused on the chelating properties of N-substituted 3-hydroxy-4-pyridinones, including 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone. These chelators showed significant interactions with Ga(III) ions, suggesting potential applications in biomedical imaging and therapy, particularly in enhancing urinary excretion and increasing bone uptake in mice (Santos et al., 2000).
3. Synthesis and Utility in Organic Chemistry
- Mekheimer et al. (1997) reported on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, demonstrating the utility of these compounds in organic chemistry for creating complex molecular structures. This highlights the role of pyridinone derivatives in synthetic chemistry (Mekheimer et al., 1997).
4. HIV-1 Reverse Transcriptase Inhibition
- Saari et al. (1992) synthesized a series of 3-aminopyridin-2(1H)-one derivatives, including compounds related to 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, which demonstrated potent inhibition of HIV-1 reverse transcriptase. This suggests potential applications in antiviral therapies (Saari et al., 1992).
5. Alzheimer's Therapy
- Research by Scott et al. (2011) into molecules designed for Alzheimer's therapy included derivatives of 3-hydroxy-4-pyridinone, indicating potential applications in neurodegenerative diseases. These compounds were assessed for their antioxidant activity, cytotoxicity, and ability to interfere with metal ion-induced amyloid peptide aggregation (Scott et al., 2011).
6. Analgesic Agents
- Aytemir et al. (1999) synthesized 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, closely related to 1-(3-Aminopropyl)-6-methyl-2(1H)-pyridinone, and investigated their potential as analgesic and anti-inflammatory agents. The compounds showed higher analgesic activities than acetylsalicylic acid, indicating their potential in pain management (Aytemir et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
A similar compound, 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione, is known to target the 3-phosphoinositide-dependent protein kinase 1 (pdk1) in humans . PDK1 plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
If it shares similarities with the aforementioned compound, it may interact with its target by binding to the active site of the enzyme, thereby influencing its activity . This interaction could lead to changes in the downstream signaling pathways.
Biochemical Pathways
If it acts on pdk1 like the similar compound, it could potentially influence the pi3k/akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism.
Pharmacokinetics
The similar compound is predicted to have high intestinal absorption and can cross the blood-brain barrier . These properties could potentially influence the bioavailability of the compound.
Result of Action
If it acts on pdk1 like the similar compound, it could potentially influence various cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism .
Action Environment
For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.
Propriétés
IUPAC Name |
1-(3-aminopropyl)-6-methylpyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-8-4-2-5-9(12)11(8)7-3-6-10;;/h2,4-5H,3,6-7,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRWFTVHAGMNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)